MRS5698 is a synthetically derived agonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor that plays a role in various physiological processes, including pain modulation, inflammation, and cell proliferation. [, , , , ] As a potent and selective A3AR agonist, MRS5698 has been widely employed in preclinical studies to investigate the therapeutic potential of A3AR activation in various disease models. [, , , , ] This compound demonstrates high affinity for the human A3AR and exhibits significant selectivity over other adenosine receptor subtypes. [, ]
The synthesis of MRS5698 involves a multi-step process starting from commercially available (1S,2R,3S,4R,5S)-4-amino-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide. This starting material is coupled with a suitably protected 2-chloro-6-(chloromethyl)purine derivative, followed by subsequent deprotection and installation of the 2-arylethynyl and N6-(3-chlorobenzyl) substituents. [, ] The synthesis requires careful optimization of reaction conditions to ensure high yield and purity of the final compound. []
Computational docking studies have been employed to model the binding interactions of MRS5698 with the A3AR, providing insights into its molecular recognition and structure-activity relationships. [, ]
MRS5698 exerts its biological effects by selectively binding to and activating the A3AR. Upon agonist binding, the A3AR undergoes a conformational change, leading to the activation of downstream signaling pathways, primarily involving Gi/o proteins. [, ] This activation results in the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. [] MRS5698's downstream effects include modulation of ion channel activity, regulation of inflammatory mediators, and inhibition of cell proliferation, contributing to its therapeutic potential in various disease models. [, , , , ]
While detailed physical and chemical property data for MRS5698 is limited, available information suggests it possesses good aqueous solubility and oral bioavailability. [, ] Its molecular weight (579.0 g/mol) falls within the acceptable range for drug-like molecules. [] Further investigation of its physicochemical properties, such as lipophilicity, pKa, and metabolic stability, would be beneficial for understanding its pharmacokinetic profile and potential for clinical development.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2